
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride is a chemical compound that has garnered interest in scientific research due to its multifaceted properties. It is a heterocyclic compound containing nitrogen and sulfur atoms, which are known to impart unique chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-thiazinane-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminothiocarboxylate with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazinane derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a precursor for developing new pharmaceuticals with antimicrobial or anticancer properties.
Industry: It is used in the development of new materials with specific chemical or physical properties
Wirkmechanismus
The mechanism of action of ethyl 1,3-thiazinane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
- 2-ethyl-1,3-thiazinane hydrochloride
- 2-methyl-1,3-thiazinane hydrochloride
- 2-butyl-1,3-thiazinane hydrochloride
These compounds share a similar thiazinane ring structure but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific functional groups, which confer distinct properties and applications .
Eigenschaften
Molekularformel |
C7H14ClNO2S |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
ethyl 1,3-thiazinane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-8-4-3-5-11-6;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
SPDHKUHLEOWNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1NCCCS1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


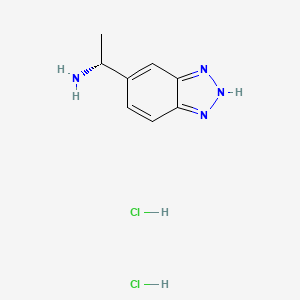
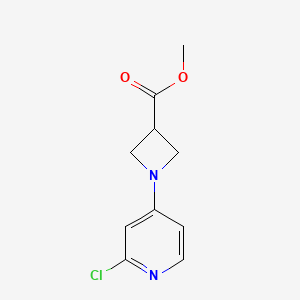
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
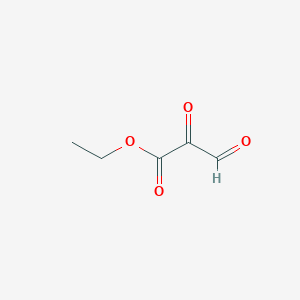
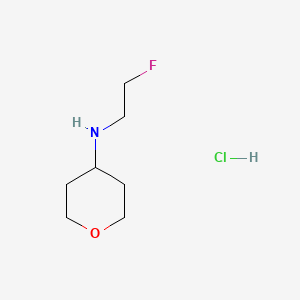
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13453267.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)
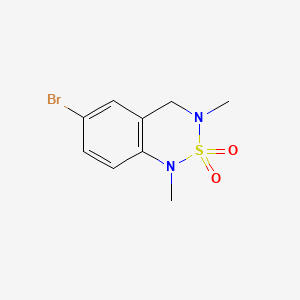
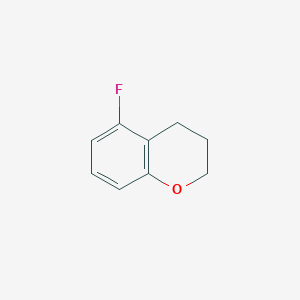
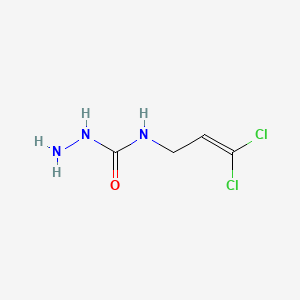
![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
